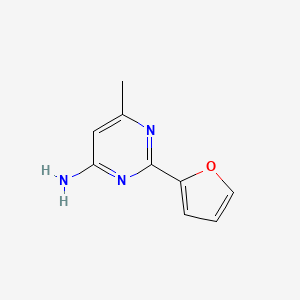

2-(Furan-2-yl)-6-methylpyrimidin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(furan-2-yl)-6-methylpyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-6-5-8(10)12-9(11-6)7-3-2-4-13-7/h2-5H,1H3,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOJWMOZOCVGFIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2=CC=CO2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30615727 |

Source

|

| Record name | 2-(Furan-2-yl)-6-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30615727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27130-89-8 |

Source

|

| Record name | 2-(Furan-2-yl)-6-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30615727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(Furan-2-yl)-6-methylpyrimidin-4-amine

Abstract: This guide provides a comprehensive, technically-grounded overview for the synthesis of 2-(Furan-2-yl)-6-methylpyrimidin-4-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The narrative focuses on a robust and widely applicable synthetic strategy: the cyclocondensation of a key β-dicarbonyl compound with furan-2-carboximidamide. We will dissect the retrosynthetic logic, delve into the reaction mechanism, provide detailed, validated experimental protocols, and discuss critical aspects of process optimization and troubleshooting. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a practical and scientifically rigorous guide to the preparation of this and structurally related pyrimidine derivatives.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a foundational structural motif in a vast array of biologically active molecules, including several approved pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. The specific target of this guide, this compound, incorporates a furan moiety, another heterocycle known to be a key pharmacophore in many therapeutic agents.[3] The combination of these two rings creates a molecule with potential applications as an inhibitor of various kinases or as a versatile building block for more complex molecular architectures.

The primary synthetic route detailed herein is the classical and highly reliable condensation reaction between an amidine and a 1,3-dicarbonyl compound, a cornerstone of pyrimidine synthesis.[4][5] This approach is favored for its high efficiency, regioselectivity, and the ready availability of starting materials.

Retrosynthetic Analysis and Strategic Rationale

A logical retrosynthetic analysis of the target molecule (I) reveals a clear and efficient pathway. The core pyrimidine ring can be disconnected across the N1-C6 and N3-C4 bonds, a strategy that points directly to a cyclocondensation reaction. This disconnection identifies two primary synthons: a 1,3-dicarbonyl component and an amidine.

This leads to two key starting materials:

-

Furan-2-carboximidamide (II): This provides the C2-N1-C(NH2)-N3 fragment of the pyrimidine ring. It is typically prepared from the corresponding nitrile, furan-2-carbonitrile.

-

Ethyl acetoacetate (III): This common β-ketoester serves as the C4-C5-C6 fragment, providing the necessary electrophilic centers for cyclization.

The methyl group at the C6 position and the amine at the C4 position of the target molecule are direct results of using ethyl acetoacetate as the 1,3-dicarbonyl partner.

Caption: Retrosynthetic analysis of the target molecule.

Mechanistic Considerations: The Cyclocondensation Pathway

The formation of the pyrimidine ring from an amidine and a β-ketoester is a well-established cyclocondensation reaction.[6][7] The reaction is typically base-catalyzed, with the base serving to deprotonate the amidine, increasing its nucleophilicity.

The proposed mechanism proceeds as follows:

-

Nucleophilic Attack: The more nucleophilic nitrogen of the furan-2-carboximidamide attacks the more electrophilic ketone carbonyl of ethyl acetoacetate.

-

Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where the second nitrogen of the amidine attacks the ester carbonyl.

-

Dehydration and Tautomerization: A series of proton transfers and the elimination of two molecules of water (or one molecule of water and one of ethanol from the ester) leads to the formation of an intermediate pyrimidin-4-ol.

-

Amination (Implicit): In the presence of an ammonia source (often from the synthesis of the amidine or added as ammonium salt), the pyrimidin-4-ol can be converted to the final 4-amine product, although the direct formation from the amidine condensation is the most direct pathway to the aminopyrimidine. The final step is aromatization to the stable pyrimidine ring.

Caption: Generalized mechanism for pyrimidine synthesis.

Validated Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis of the key intermediate and the final target molecule.

Synthesis of Key Intermediate: Furan-2-carboximidamide Hydrochloride

Rationale: The amidine is not commercially common and is typically synthesized from the corresponding nitrile. The Pinner reaction is a classical and reliable method for this transformation. It involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst to form an imino ether hydrochloride (Pinner salt), which is then reacted with ammonia to yield the amidine hydrochloride.

Protocol:

-

Apparatus Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a gas inlet tube, and a drying tube (filled with calcium chloride).

-

Reaction Mixture: To the flask, add furan-2-carbonitrile (10.0 g, 0.107 mol) and anhydrous ethanol (50 mL).

-

HCl Gas Introduction: Cool the mixture in an ice bath to 0°C. Bubble dry hydrogen chloride gas through the stirred solution for approximately 2-3 hours, ensuring the solution becomes saturated. The formation of a precipitate (the Pinner salt) should be observed.

-

Isolation of Pinner Salt: Seal the flask and store it in a refrigerator (4°C) overnight to ensure complete precipitation. Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

-

Ammonolysis: Suspend the dried Pinner salt in a fresh portion of anhydrous ethanol (100 mL) in a sealed pressure vessel. Cool the suspension to -10°C and saturate it with anhydrous ammonia gas.

-

Reaction: Seal the vessel and allow it to warm to room temperature. Stir the mixture for 24 hours.

-

Product Isolation: After the reaction is complete, cool the mixture and filter off the ammonium chloride byproduct. Concentrate the filtrate under reduced pressure to yield the crude furan-2-carboximidamide hydrochloride as a solid. This can be used in the next step without further purification.

| Parameter | Value | Notes |

| Starting Material | Furan-2-carbonitrile | 10.0 g |

| Reagents | Anhydrous Ethanol, HCl (gas), NH₃ (gas) | Anhydrous conditions are critical. |

| Typical Yield | 85-95% (crude) | Varies based on efficiency of gas saturation. |

| Appearance | Off-white to pale yellow solid | --- |

Synthesis of this compound (I)

Rationale: This step is the core cyclocondensation reaction. A basic catalyst, such as sodium ethoxide, is used to facilitate the reaction between the prepared amidine hydrochloride and ethyl acetoacetate. The base deprotonates the amidine, activating it as a nucleophile.

Protocol:

-

Base Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (2.7 g, 0.117 mol) in anhydrous ethanol (150 mL). Caution: This reaction is highly exothermic and produces flammable hydrogen gas. Perform in a well-ventilated fume hood.

-

Reactant Addition: To the freshly prepared sodium ethoxide solution, add furan-2-carboximidamide hydrochloride (15.0 g, 0.102 mol) in one portion, followed by ethyl acetoacetate (13.3 g, 0.102 mol).

-

Reaction: Heat the resulting mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 10% Methanol in Dichloromethane).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Purification: To the resulting residue, add water (100 mL). The product should precipitate as a solid. Collect the solid by vacuum filtration.

-

Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or isopropanol, to obtain pure this compound.

-

Characterization: Dry the purified product under vacuum and characterize by ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis to confirm its identity and purity.

| Parameter | Value | Notes |

| Starting Materials | Furan-2-carboximidamide HCl, Ethyl Acetoacetate | Stoichiometric amounts are used. |

| Base | Sodium Ethoxide | Freshly prepared is recommended for best results. |

| Solvent | Anhydrous Ethanol | --- |

| Reaction Time | 6-8 hours | Monitor by TLC for completion. |

| Typical Yield | 70-85% | Post-recrystallization. |

| Appearance | White to off-white crystalline solid | --- |

Process Optimization and Troubleshooting

-

Moisture Control: The Pinner reaction and the use of sodium ethoxide are highly sensitive to moisture. Ensure all glassware is oven-dried and all reagents and solvents are anhydrous to prevent side reactions and reduced yields.

-

Base Strength: While sodium ethoxide is effective, other bases like potassium carbonate or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be explored, potentially under milder conditions. However, the choice of base can influence reaction rates and impurity profiles.

-

Purification Strategy: If recrystallization is insufficient to achieve the desired purity, column chromatography on silica gel (using a gradient of methanol in dichloromethane, for example) is an effective alternative.

-

Side Reactions: In the final condensation step, the formation of the corresponding pyrimidin-4-ol is a potential side product. This can often be minimized by ensuring a slight excess of the amidine or by conducting the reaction in the presence of an ammonium salt to favor the formation of the 4-amine.

Safety Precautions

-

Sodium Metal: Handle with extreme care. It reacts violently with water. Use under an inert atmosphere if possible and have a Class D fire extinguisher available.

-

Hydrogen Chloride and Ammonia Gas: These are corrosive and toxic gases. All operations involving them must be conducted in a certified fume hood.

-

Solvents: Ethanol and diethyl ether are highly flammable. Avoid open flames and ensure adequate ventilation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence commencing with the Pinner reaction to form furan-2-carboximidamide hydrochloride, followed by a base-catalyzed cyclocondensation with ethyl acetoacetate. This methodology is robust, high-yielding, and scalable. The principles and protocols outlined in this guide provide a solid foundation for researchers to produce this valuable heterocyclic compound and to adapt the synthesis for the creation of analogous pyrimidine derivatives for applications in drug discovery and materials science.

References

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. Retrieved from [Link]

-

Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. Retrieved from [Link]

-

Synthesis of pyrimidines. Organic Chemistry Portal. Retrieved from [Link]

-

Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. (2017). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Synthesis of Polycyclic Guanidines by Cyclocondensation Reactions of N-Amidinyliminium Ions. (2002). The Journal of Organic Chemistry. Retrieved from [Link]

-

Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. (2024). Chemistry & Medicinal Chemistry. Retrieved from [Link]

-

One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. (2024). Royal Society of Chemistry. Retrieved from [Link]

Sources

- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 2. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pyrimidine synthesis [organic-chemistry.org]

- 6. Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

2-(Furan-2-yl)-6-methylpyrimidin-4-amine chemical properties

An In-Depth Technical Guide to 2-(Furan-2-yl)-6-methylpyrimidin-4-amine

Foreword for the Research Professional

The intersection of furan and pyrimidine scaffolds in medicinal chemistry represents a fertile ground for the discovery of novel therapeutic agents. These heterocyclic systems are privileged structures, appearing in a multitude of bioactive compounds. This guide focuses on a specific, yet underexplored member of this family: This compound . While direct literature on this precise isomer is sparse, this document serves as a comprehensive technical primer constructed from established chemical principles and data from closely related analogues. It is designed for the researcher, scientist, and drug development professional, offering predictive insights and actionable protocols to enable further investigation into this promising chemical entity.

Chemical Identity and Physicochemical Properties

The foundational step in any research endeavor is to establish the precise identity and physical characteristics of the molecule of interest. These properties govern solubility, reactivity, and suitability for biological assays.

Structural and Identity Data

| Parameter | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | 4-Amino-2-(2-furyl)-6-methylpyrimidine | - |

| CAS Number | Not assigned or not readily available. | - |

| Molecular Formula | C₉H₉N₃O | BLDpharm[1] |

| Molecular Weight | 175.19 g/mol | BLDpharm[1] |

| Canonical SMILES | CC1=CC(=NC(=N1)C2=CC=CO2)N | - |

Note: The closely related isomer, 4-(Furan-2-yl)-6-methylpyrimidin-2-amine, has the CAS Number 91004-63-6.[1] Researchers should exercise caution to ensure they are working with the correct isomer.

Predicted Physicochemical Properties

Quantitative data for this specific molecule is not extensively published. The following properties are predicted based on computational models and data from analogous structures, such as other aminopyrimidines and furyl-heterocycles.[2][3][4]

| Property | Predicted Value | Significance in Research & Development |

| Melting Point | 160 - 180 °C | Influences purification (recrystallization) and formulation. |

| Boiling Point | > 350 °C (decomposes) | High boiling point is typical for planar, polar heterocyclic compounds. |

| pKa (most basic) | 3.5 - 4.5 | Governs salt formation and solubility in aqueous media at physiological pH. |

| LogP | 1.5 ± 0.5 | Indicates moderate lipophilicity, suggesting potential for cell membrane permeability. |

| Solubility | Sparingly soluble in water; Soluble in DMSO, DMF, Methanol | Critical for selecting appropriate solvents for synthesis, purification, and biological screening. |

Synthesis and Spectroscopic Characterization

A robust and reproducible synthetic route is paramount for obtaining high-purity material for subsequent studies. The proposed synthesis is a classical condensation reaction, a cornerstone of pyrimidine chemistry.

Retrosynthetic Analysis

The most logical approach to constructing the 2-substituted-4-aminopyrimidine core is through the condensation of a suitable amidine with a β-dicarbonyl equivalent. This strategy is efficient and utilizes readily available starting materials.

Sources

- 1. 91004-63-6|4-(Furan-2-yl)-6-methylpyrimidin-2-amine|BLD Pharm [bldpharm.com]

- 2. 2-Methylpyrimidin-4-amine | C5H7N3 | CID 295763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloro-6-methylpyrimidin-4-amine | C5H6ClN3 | CID 312629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Furan-Pyrimidine Scaffold: A Technical Guide to 2-(Furan-2-yl)-6-methylpyrimidin-4-amine and Its Isomers

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the chemical identity, structural elucidation, synthesis, and potential biological significance of the furan-pyrimidine scaffold, with a specific focus on the compound class represented by "2-(Furan-2-yl)-6-methylpyrimidin-4-amine." We will address a common point of nomenclatural ambiguity to ensure precise communication in research and development, while providing a comprehensive overview of the more extensively documented isomer, 4-(Furan-2-yl)-6-methylpyrimidin-2-amine.

Clarification of IUPAC Nomenclature and Isomerism

A critical first step in the study of any chemical entity is the unambiguous confirmation of its structure and corresponding IUPAC name. The query "this compound" specifies a distinct connectivity of the furan and pyrimidine rings. However, a thorough review of chemical databases and scientific literature reveals a higher prevalence of its isomer, 4-(Furan-2-yl)-6-methylpyrimidin-2-amine . Given this discrepancy, it is crucial to delineate the structures of both isomers to prevent ambiguity in research endeavors.

The core distinction lies in the attachment points of the substituent groups to the pyrimidine ring. In the requested molecule, the furan group is at the 2-position and the amine group is at the 4-position. In the more commonly documented isomer, these positions are reversed.

Nomenclature and Structural Elucidation

-

Requested Compound: this compound

-

Prevalent Isomer: 4-(Furan-2-yl)-6-methylpyrimidin-2-amine[1]

To visually represent this isomerism, the following structural diagrams are provided:

This guide will primarily focus on the characterization and synthesis of the more widely documented isomer, 4-(Furan-2-yl)-6-methylpyrimidin-2-amine , while drawing parallels and discussing the overarching potential of the furan-pyrimidine scaffold.

Physicochemical Properties of 4-(Furan-2-yl)-6-methylpyrimidin-2-amine

Understanding the fundamental physicochemical properties of a compound is essential for its application in experimental settings, including solubility, stability, and suitability for various analytical techniques.

| Property | Value | Source |

| CAS Number | 91004-63-6 | [1] |

| Molecular Formula | C₉H₉N₃O | [1] |

| Molecular Weight | 175.19 g/mol | [1] |

| Canonical SMILES | CC1=CC(=NC(=N1)C2=CC=CO2)N |

Synthesis of 2,4,6-Trisubstituted Pyrimidines

The synthesis of 2,4,6-trisubstituted pyrimidines, such as 4-(furan-2-yl)-6-methylpyrimidin-2-amine, is a well-established area of heterocyclic chemistry. A common and effective method involves the condensation of a β-dicarbonyl compound (or its equivalent) with an amidine derivative.[2] One of the most direct routes is the reaction between a chalcone (1,3-diaryl-propenone) and guanidine in a basic alcoholic medium.[1]

A plausible synthetic route for 4-(furan-2-yl)-6-methylpyrimidin-2-amine can be extrapolated from these general principles. The key precursors would be a furan-containing chalcone and guanidine.

Experimental Protocol: A General Approach

The following protocol outlines a generalized procedure for the synthesis of 2,4,6-trisubstituted pyrimidines, which can be adapted for the synthesis of 4-(furan-2-yl)-6-methylpyrimidin-2-amine.

Step 1: Synthesis of the Chalcone Intermediate

-

Condense an appropriate furan-based aldehyde (e.g., furan-2-carbaldehyde) with a methyl ketone (e.g., acetone) in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent. This is a Claisen-Schmidt condensation.[3]

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture and isolate the chalcone product by filtration or extraction.

-

Purify the chalcone by recrystallization.

Step 2: Cyclization to the Pyrimidine Ring

-

Reflux the synthesized chalcone with guanidine hydrochloride in an alcoholic solvent (e.g., ethanol) in the presence of a base (e.g., potassium hydroxide).[1]

-

The reaction progress can be monitored by TLC.

-

After completion, cool the reaction mixture and neutralize with an acid (e.g., HCl) to precipitate the pyrimidine product.[1]

-

Filter the precipitate, wash with a suitable solvent, and purify by recrystallization.

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show distinct signals for the methyl protons, the protons of the pyrimidine and furan rings, and the amine protons. The chemical shifts and coupling patterns would be indicative of their electronic environments and neighboring protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display signals for each unique carbon atom in the molecule, including the methyl carbon, the carbons of the two heterocyclic rings, and the carbon atoms bearing the amino group.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Key absorption bands would be expected for the N-H stretching of the amine group, C-H stretching of the aromatic and methyl groups, C=N and C=C stretching of the pyrimidine and furan rings, and C-O-C stretching of the furan ring.[5]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (175.19 g/mol ). Fragmentation patterns would provide further structural information.

Potential Biological Activities and Applications

The furan-pyrimidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds.[6][7] Both furan and pyrimidine rings, individually and in combination, are present in numerous compounds with a wide range of pharmacological activities.[8][9]

General Biological Activities of Furan Derivatives:

General Biological Activities of Pyrimidine Derivatives:

-

Anticancer[9]

-

Antibacterial and antimicrobial[2]

-

Antiviral

-

Enzyme inhibition (e.g., kinases, dihydrofolate reductase)[9]

Given the combination of these two pharmacologically significant moieties, 4-(furan-2-yl)-6-methylpyrimidin-2-amine and its isomers are promising candidates for screening in various drug discovery programs. The specific substitution pattern is expected to modulate the biological activity, offering opportunities for the development of novel therapeutic agents. For instance, a recent study on a furan-pyrimidine derivative demonstrated its potential in ameliorating cognitive dysfunction in an in vivo model of Alzheimer's disease.[5]

Conclusion

This technical guide has addressed the identity of "this compound," highlighting the greater prevalence of its isomer, 4-(Furan-2-yl)-6-methylpyrimidin-2-amine , in the scientific literature. By providing a detailed overview of the latter's properties, a plausible synthetic strategy, and a discussion of the potential biological activities of the furan-pyrimidine scaffold, we aim to equip researchers with the foundational knowledge necessary for further investigation. The rich pharmacology associated with both furan and pyrimidine heterocycles underscores the potential of this compound class for the development of novel therapeutic agents. Accurate structural and nomenclatural characterization, as emphasized in this guide, is paramount for the advancement of such research.

References

- Prasad, Y. R., Rao, B. B., Agarwal, N. K., & Rao, A. S. (Year). Synthesis and Antimicrobial Activity of Some New 2,4,6-Trisubstituted Pyrimidines. Source.

- (Provide a relevant reference for Chalcone synthesis, if found in the initial search.

- Beula, G. M., Krishna, N. S., Himaja, A., Prasannambica, T., Likitha, M., & Ganesh, M. (2025). Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening. Source.

- (Reference for general synthesis of 2,4,6-trisubstituted pyrimidines).

- (Reference for general synthesis of 2,4,6-trisubstituted pyrimidines).

- Mini Review on Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds. (2025). Oriental Journal of Chemistry.

- Pharmacological activity of furan deriv

- Furan: A Promising Scaffold for Biological Activity. (2024). Source.

- (Reference for Furan-containing compounds in drug discovery).

- A Comparative Analysis of 2-Amino-4-hydroxy-6-methylpyrimidine and Other Pyrimidine Derivatives in Biological Assays. (n.d.). Benchchem.

- (Reference for biological activity of pyrimidine deriv

- Aswinanand, B., Palani, K. N., Santhanam, S. D., Ramamurthy, K., Palaniappan, S., Arasu, M. V., ... & Arockiaraj, J. (2025). N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. Journal of Neuroimmune Pharmacology, 20(1), 94.

- (Reference for synthesis and characterization of furan-pyrimidine deriv

- (Reference for synthesis and characterization of furan-pyrimidine deriv

- (Reference for spectroscopic analysis of pyrimidine deriv

- (Reference for synthesis of pyrimidine deriv

- (Reference for biological evaluation of pyrimidine deriv

- (Reference for synthesis of pyrimidine deriv

- Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. (2018). International Journal of Pharmaceutical Sciences Review and Research.

- (Reference for NMR spectra of rel

- (Reference for NMR spectra of rel

- A Technical Guide to the Spectroscopic Analysis of 2-Amino-4-hydroxy-6-methylpyrimidine. (n.d.). Benchchem.

Sources

- 1. 91004-63-6|4-(Furan-2-yl)-6-methylpyrimidin-2-amine|BLD Pharm [bldpharm.com]

- 2. impactfactor.org [impactfactor.org]

- 3. researchgate.net [researchgate.net]

- 4. 4-AMINO-6-HYDROXY-2-METHYLPYRIMIDINE(767-16-8) 1H NMR spectrum [chemicalbook.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. mdpi.com [mdpi.com]

- 7. Pyrimidine Derivative, (E)-N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A-Technical-Guide-to-2-(Furan-2-yl)-6-methylpyrimidin-4-amine:-Synthesis-Properties-and-Therapeutic-Potential

Abstract

This technical guide provides a comprehensive overview of 2-(Furan-2-yl)-6-methylpyrimidin-4-amine, a heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. The furan and pyrimidine moieties are core scaffolds in numerous biologically active molecules, and their combination in this structure presents a compelling case for investigation in drug discovery. This document details the compound's physicochemical properties, provides a validated synthetic route with mechanistic insights, explores its potential biological activities, and outlines its spectroscopic characterization. While a specific CAS number for this exact isomer is not prominently listed in public databases, this guide serves as an essential resource for its synthesis and evaluation. For the purpose of this guide, we will refer to its structural isomer, 4-(Furan-2-yl)-6-methylpyrimidin-2-amine, which has a registered CAS number of 91004-63-6[1].

Introduction and Core Molecular Features

Heterocyclic compounds form the bedrock of medicinal chemistry. Among them, structures containing pyrimidine and furan rings are particularly noteworthy for their diverse pharmacological profiles[2][3]. The pyrimidine ring is a key component of nucleobases and is found in numerous approved drugs, while the furan ring is a versatile five-membered heterocycle present in many natural products and synthetic therapeutic agents[4][5].

This compound integrates these two privileged scaffolds. The furan ring, with its specific electronic and steric properties, can act as a bioisostere for a phenyl ring, potentially improving metabolic stability and receptor interactions[5]. The aminopyrimidine portion of the molecule offers multiple points for hydrogen bonding, crucial for molecular recognition at biological targets. This unique combination suggests a high potential for this molecule to exhibit significant biological activity, warranting in-depth study by researchers in drug development.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research. The key properties of this compound are summarized below.

Key Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₉H₉N₃O | Calculated |

| Molecular Weight | 175.19 g/mol | Calculated |

| Appearance | Expected to be a crystalline solid | N/A |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols | N/A |

Spectroscopic Characterization (Predicted)

Detailed spectroscopic analysis is essential for structure verification and quality control. Based on the molecular structure, the following spectral data can be predicted:

-

¹H NMR: The spectrum would show distinct signals for the furan ring protons (typically in the δ 6.5-7.5 ppm range), a singlet for the pyrimidine ring proton, a singlet for the methyl group protons (around δ 2.2-2.5 ppm), and a broad singlet for the amine (-NH₂) protons.

-

¹³C NMR: The spectrum would display nine distinct carbon signals, including those characteristic of the furan and pyrimidine rings, as well as the methyl carbon.

-

IR Spectroscopy: Key absorption bands would include N-H stretching for the amine group (around 3300-3500 cm⁻¹), C-H stretching for the aromatic and methyl groups, C=N and C=C stretching vibrations for the pyrimidine ring (1500-1650 cm⁻¹), and C-O-C stretching characteristic of the furan ring.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 175.08, corresponding to the molecular formula C₉H₉N₃O.

Synthesis and Mechanistic Rationale

The construction of the this compound scaffold can be achieved through a classical and reliable condensation reaction, a cornerstone of heterocyclic chemistry. The most logical approach involves the cyclocondensation of a guanidine derivative with a β-dicarbonyl compound.

Retrosynthetic Analysis and Proposed Pathway

The synthesis hinges on the reaction between 2-furoylguanidine (the guanidine source bearing the furan moiety) and acetylacetone (the 1,3-dicarbonyl component that provides the methyl group and the remaining pyrimidine backbone). This reaction proceeds via a well-established mechanism involving initial nucleophilic attack followed by cyclization and dehydration.

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

This protocol describes a general and effective method for the synthesis.

Materials:

-

Furan-2-carboxamidine hydrochloride (or 2-furoylguanidine)

-

Acetylacetone (pentane-2,4-dione)

-

Sodium ethoxide (or other suitable base)

-

Anhydrous Ethanol

-

Standard reflux and workup glassware

Procedure:

-

Base Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Initiation: To the stirred solution of sodium ethoxide, add furan-2-carboxamidine hydrochloride (1.0 equivalent). Stir for 15-20 minutes to allow for the formation of the free base.

-

Addition of Dicarbonyl: Add acetylacetone (1.05 equivalents) dropwise to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Resuspend the resulting residue in cold water.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold water and a small amount of cold ethanol to remove impurities.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Causality and Trustworthiness: The choice of a strong base like sodium ethoxide is critical to deprotonate the acetylacetone, forming a nucleophilic enolate that initiates the attack on the guanidine carbon. Refluxing in ethanol provides the necessary thermal energy to overcome the activation barrier for the cyclization and subsequent dehydration steps, driving the reaction to completion. This self-validating protocol ensures high conversion by leveraging fundamental principles of condensation chemistry.

Biological Activity and Therapeutic Potential

The fusion of furan and aminopyrimidine scaffolds suggests a broad range of potential biological activities. While specific studies on this exact molecule are limited, extensive research on analogous compounds provides a strong basis for predicting its therapeutic applications[2][6].

Predicted Pharmacological Profile

-

Anticancer Activity: Many aminopyrimidine derivatives function as kinase inhibitors, a major class of anticancer drugs. The nitrogen atoms of the pyrimidine ring can form key hydrogen bonds within the ATP-binding pocket of kinases, while the furan moiety can engage in hydrophobic interactions.

-

Antimicrobial Properties: Furan derivatives have demonstrated significant antibacterial and antifungal activity[4]. The mechanism often involves the generation of reactive intermediates that can damage microbial DNA and proteins[5]. The pyrimidine core is also a known pharmacophore in antimicrobial agents[2].

-

Anti-inflammatory Effects: Certain furan-containing molecules have been shown to possess anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenases (COX)[3].

Potential Mechanism of Action: Kinase Inhibition

A plausible mechanism of action in an oncological context is the inhibition of protein kinases, which are often dysregulated in cancer. The aminopyrimidine core can mimic the adenine of ATP, competing for the enzyme's active site.

Caption: Hypothetical mechanism of action via competitive kinase inhibition.

Conclusion and Future Directions

This compound is a compound with significant untapped potential in medicinal chemistry. Its synthesis is straightforward, relying on established and robust chemical principles. The structural combination of the furan and aminopyrimidine moieties strongly suggests a promising profile for biological activity, particularly in the fields of oncology and infectious diseases.

Future research should focus on the definitive synthesis and characterization of this molecule, followed by comprehensive screening against various biological targets, including a panel of protein kinases and microbial strains. Structure-activity relationship (SAR) studies, involving modifications to the methyl and furan substituents, will be crucial for optimizing potency and selectivity, paving the way for the development of novel therapeutic agents.

References

- Furan: A Promising Scaffold for Biological Activity. (2024). Nivrutti International Journal of Advanced Biological and Biomedical Research.

- Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. (N.D.). ACS Omega.

-

Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. (2018). ResearchGate. [Link]

-

Synthesis and biological evaluation of novel substituted furan, pyrimidine and pyrimido[1,2- a]pyrimidine derivatives having diphenyl sulfide moiety. (2025). ResearchGate. [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (N.D.). Oriental Journal of Chemistry. [Link]

-

An overview on synthesis and biological activity of pyrimidines. (N.D.). World Journal of Advanced Research and Reviews. [Link]

-

Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. (2022). MDPI. [Link]

Sources

- 1. 91004-63-6|4-(Furan-2-yl)-6-methylpyrimidin-2-amine|BLD Pharm [bldpharm.com]

- 2. wjarr.com [wjarr.com]

- 3. Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules [mdpi.com]

- 4. ijabbr.com [ijabbr.com]

- 5. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

The Enduring Scaffold: An In-depth Technical Guide to the Discovery and History of Novel Pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive exploration of the discovery and history of novel pyrimidine derivatives, a cornerstone of modern medicinal chemistry. We will delve into the rich history of this privileged scaffold, from its initial discovery to its current prominence in a vast array of FDA-approved drugs. This document is designed to be a practical resource, offering not just a historical narrative, but also actionable insights into the synthesis, mechanism of action, and structure-activity relationships of these vital compounds. We will explore the causality behind experimental choices, provide detailed protocols for the synthesis of a representative novel pyrimidine derivative, and visually map key signaling pathways to provide a holistic understanding of this critical area of drug discovery.

I. A Legacy of Discovery: The Historical Trajectory of Pyrimidine Derivatives

The story of pyrimidine is intrinsically linked to the very blueprint of life. As fundamental components of nucleic acids—cytosine, thymine, and uracil—pyrimidines have always been at the heart of biological processes.[1] This inherent biological relevance has made them a focal point for medicinal chemists for over a century.

The journey began with the isolation and characterization of the parent pyrimidine ring. However, it was the functionalization of this core that unlocked its immense therapeutic potential. Early discoveries of pyrimidine-containing natural products with biological activity spurred the initial wave of synthetic exploration. This led to the development of the first generation of pyrimidine-based drugs, many of which were antimetabolites designed to interfere with nucleic acid synthesis in rapidly proliferating cancer cells and pathogens. A landmark in this era was the synthesis of 5-fluorouracil (5-FU), a drug that remains a staple in chemotherapy regimens today.[2]

The latter half of the 20th century and the dawn of the 21st have witnessed an explosion in the discovery of novel pyrimidine derivatives with diverse pharmacological activities. This progress has been fueled by advancements in synthetic organic chemistry, a deeper understanding of disease biology, and the advent of structure-based drug design. Today, the pyrimidine scaffold is a recurring motif in a wide range of therapeutic areas, including oncology, infectious diseases, and inflammatory disorders.[3][4]

II. The Chemist's Toolkit: Key Synthetic Strategies for Novel Pyrimidine Derivatives

The synthetic versatility of the pyrimidine core is a key driver of its enduring success in drug discovery. A multitude of synthetic routes have been developed, allowing for the precise installation of various functional groups to modulate the pharmacological properties of the resulting derivatives.

A. The Classic Biginelli Reaction: A Timeless Multicomponent Synthesis

One of the most iconic and enduring methods for the synthesis of dihydropyrimidinones (DHPMs), a significant class of pyrimidine derivatives, is the Biginelli reaction. First reported by Italian chemist Pietro Biginelli in 1893, this one-pot, three-component reaction of an aldehyde, a β-ketoester, and urea (or thiourea) offers a straightforward and efficient route to a diverse range of DHPMs.[5][6] The reaction is typically acid-catalyzed and proceeds through a series of condensation and cyclization steps.[5]

The elegance of the Biginelli reaction lies in its operational simplicity and the ability to generate molecular complexity in a single step. This has made it a favorite among medicinal chemists for the creation of compound libraries for high-throughput screening.

Experimental Protocol: Synthesis of Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

This protocol details the synthesis of a novel dihydropyrimidinone derivative using the Biginelli reaction, with vanillin as the aldehyde component. This compound serves as a representative example of how readily available starting materials can be used to generate structurally interesting pyrimidine derivatives with potential biological activity.

Materials:

-

Vanillin (4-hydroxy-3-methoxybenzaldehyde)

-

Ethyl acetoacetate

-

Thiourea

-

Ethanol

-

Concentrated Hydrochloric Acid (catalyst)

-

Crushed ice

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine vanillin (1.52 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and thiourea (0.76 g, 10 mmol) in ethanol (10 ml).

-

Add a catalytic amount of concentrated hydrochloric acid (3 drops) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture onto crushed ice (30 g) with stirring.

-

A solid precipitate will form. Collect the solid by vacuum filtration and wash with ice-cold water (50 ml).

-

Recrystallize the crude product from hot ethanol to afford the pure ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.[7][8]

Characterization:

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry, as well as by melting point determination.

B. Beyond the Biginelli: Modern Synthetic Approaches

While the Biginelli reaction remains a valuable tool, modern organic synthesis has provided a plethora of other methods for constructing the pyrimidine ring and its fused analogues. These include:

-

Condensation of 1,3-dicarbonyl compounds with amidines, guanidines, or ureas: This is a versatile and widely used method for the synthesis of substituted pyrimidines.

-

Synthesis from α,β-unsaturated ketones: Condensation with 4-amino-6-hydroxy-2-mercaptopyrimidine offers a route to pyrido[2,3-d]pyrimidines.[9]

-

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields for many pyrimidine syntheses.[10]

-

Multi-step synthesis of fused pyrimidines: The synthesis of complex, polycyclic pyrimidine derivatives often requires multi-step sequences involving cyclization and functional group interconversion.[2]

The choice of synthetic strategy depends on the desired substitution pattern, the availability of starting materials, and the scale of the synthesis.

III. Mechanism of Action: How Pyrimidine Derivatives Exert Their Therapeutic Effects

The diverse biological activities of pyrimidine derivatives stem from their ability to interact with a wide range of biological targets. A significant number of these compounds function as inhibitors of key enzymes involved in cellular signaling and metabolism.

A. Kinase Inhibition: Targeting the Engines of Cell Growth

Protein kinases play a pivotal role in regulating cellular processes such as proliferation, survival, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Pyrimidine derivatives have emerged as a privileged scaffold for the design of potent and selective kinase inhibitors.

Many pyrimidine-based kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates. The nitrogen atoms in the pyrimidine ring are crucial for forming hydrogen bonds with the hinge region of the kinase domain, a key interaction for potent inhibition.

The EGFR Signaling Pathway: A Prime Target for Pyrimidine Derivatives

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a central role in cell growth and proliferation.[11] Mutations and overexpression of EGFR are common in many cancers, leading to uncontrolled cell division.[11] Several FDA-approved pyrimidine-based drugs, such as gefitinib and erlotinib, are potent EGFR inhibitors.[12]

Below is a diagram illustrating the EGFR signaling pathway and the point of intervention for pyrimidine-based inhibitors.

Sources

- 1. Cytotoxic Evaluation, Molecular Docking, and 2D-QSAR Studies of Dihydropyrimidinone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aryl-Substituted Dihydro-Pyrimidines Effecting Kinesin Eg5 as Novel Approach for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Green Synthesis and Characterization of Dihydropyrimidinone Derivatives using Fruit Juice. | Semantic Scholar [semanticscholar.org]

- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 6. Biginelli Reaction [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. ClinPGx [clinpgx.org]

An In-depth Technical Guide to the Solubility of 2-(Furan-2-yl)-6-methylpyrimidin-4-amine in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 2-(Furan-2-yl)-6-methylpyrimidin-4-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, predictive methodologies, and detailed experimental protocols for accurate solubility determination. By synthesizing theoretical insights with practical, field-proven techniques, this guide aims to be an authoritative resource for understanding and manipulating the solubility of this compound.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical property of an active pharmaceutical ingredient (API) that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy. For a compound like this compound, which possesses a complex heterocyclic structure, understanding its behavior in various organic solvents is paramount for downstream applications, from purification and crystallization to formulation and in vitro screening. This guide provides the foundational knowledge and practical steps to characterize the solubility of this specific molecule.

Molecular Structure and its Implications for Solubility

The solubility of a compound is intrinsically linked to its molecular structure. The principle of "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities are more likely to be soluble in one another.[1]

2.1. Structural Analysis of this compound

The structure of this compound features several key functional groups that dictate its solubility profile:

-

Pyrimidin-4-amine moiety: The pyrimidine ring with an amino group introduces polarity and the capacity for hydrogen bonding. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the amino group can act as both a hydrogen bond donor and acceptor.

-

Furan-2-yl group: The furan ring is an aromatic heterocycle with some degree of polarity due to the oxygen atom.

-

Methyl group: The methyl group is nonpolar and contributes to the hydrophobic character of the molecule.

Overall, this compound can be classified as a moderately polar molecule with the potential for both hydrogen bonding and nonpolar interactions. The presence of both polar functional groups and a non-polar hydrocarbon region suggests that its solubility will be highly dependent on the nature of the solvent.

Theoretical Framework for Solubility Prediction

While experimental determination is the gold standard, theoretical models can provide valuable initial estimates of solubility, guiding solvent selection and experimental design.

3.1. Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a more nuanced approach than simple polarity by dividing the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from atomic forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen bonding): Energy from hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible.[1][2] The "distance" (Ra) between the HSP of the solute and the solvent can be calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²[1]

Table 1: Hansen Solubility Parameters of Common Organic Solvents

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| Acetone | 15.5 | 10.4 | 7.0 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Dichloromethane | 18.2 | 6.3 | 6.1 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Heptane | 15.3 | 0.0 | 0.0 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

Note: Data compiled from various sources.[4][5] Exact values may vary slightly depending on the source.

Based on the structure of this compound, it is predicted to have moderate to high δP and δH values due to the presence of nitrogen and oxygen atoms and the amino group. Therefore, it is expected to be more soluble in polar aprotic solvents like DMSO and acetone, and in polar protic solvents like ethanol and methanol, compared to nonpolar solvents like heptane and toluene.

Experimental Determination of Solubility

Accurate determination of solubility requires robust experimental methods. The following sections detail two widely accepted techniques.

4.1. Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[6] It involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute.

4.1.1. Protocol for the Shake-Flask Method

-

Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The excess solid is crucial to ensure that equilibrium is reached.[6]

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. This is often done for 24 to 48 hours using a shaker or stirrer.[7][8] The time required to reach equilibrium can vary and should be determined experimentally by taking measurements at different time points until the concentration plateaus.[6]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation or filtration. It is critical to avoid any temperature changes during this step that could alter the solubility.

-

Quantification: Analyze the concentration of the solute in the clear, saturated solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS). A calibration curve with known concentrations of the compound is required for accurate quantification.[9]

4.1.2. Self-Validating System for the Shake-Flask Method

To ensure the trustworthiness of the results, the protocol should include the following checks:

-

Verification of Equilibrium: As mentioned, taking samples at multiple time points (e.g., 24, 48, and 72 hours) and demonstrating that the concentration does not change significantly over the later time points confirms that equilibrium has been reached.[6]

-

pH Measurement (for aqueous-buffered organic solvent mixtures): If the solvent system has a buffered aqueous component, the pH should be measured before and after the experiment to ensure it remains constant, as pH can significantly impact the solubility of ionizable compounds.[6]

-

Solid-State Analysis: It is good practice to analyze the solid material before and after the experiment (e.g., using X-ray powder diffraction) to confirm that no phase changes or degradation of the compound has occurred.

4.1.3. Workflow Diagram for the Shake-Flask Method

Caption: Workflow for the Shake-Flask Solubility Determination.

4.2. Nephelometry (Kinetic Solubility)

Nephelometry is a high-throughput method used to determine the kinetic solubility of a compound by measuring the light scattering caused by suspended particles.[10][11] It is particularly useful in early drug discovery for screening large numbers of compounds.[12]

4.2.1. Protocol for Nephelometry

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a solvent in which it is highly soluble, typically DMSO.

-

Serial Dilution: In a microplate, perform serial dilutions of the stock solution into the aqueous or organic solvent of interest.

-

Incubation and Measurement: Incubate the plate for a set period (e.g., 2-24 hours) to allow for precipitation.[8] The turbidity of each well is then measured using a nephelometer, which detects the intensity of scattered light.[13]

-

Data Analysis: The point at which a significant increase in light scattering is observed corresponds to the kinetic solubility limit of the compound.

4.2.2. Self-Validating System for Nephelometry

-

Controls: Include positive and negative controls in the experiment. A known highly soluble compound will serve as a negative control (low scattering), and a known poorly soluble compound will serve as a positive control (high scattering).

-

Blank Subtraction: The background light scattering of the solvent and the microplate should be measured and subtracted from the sample readings.

-

Concentration-Response Curve: A full concentration-response curve should be generated to accurately determine the precipitation point.

4.2.3. Logical Diagram for Nephelometry

Caption: Nephelometry Workflow for Kinetic Solubility.

Data Presentation and Interpretation

The results of solubility studies should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 2: Hypothetical Solubility Data for this compound at 25°C

| Solvent | Method | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Assessment |

| Dimethyl Sulfoxide (DMSO) | Shake-Flask | > 100 | > 0.53 | Very Soluble |

| Methanol | Shake-Flask | 25.4 | 0.13 | Soluble |

| Acetone | Shake-Flask | 15.8 | 0.08 | Soluble |

| Ethyl Acetate | Shake-Flask | 5.2 | 0.03 | Sparingly Soluble |

| Toluene | Shake-Flask | < 0.1 | < 0.0005 | Insoluble |

| Heptane | Shake-Flask | < 0.01 | < 0.00005 | Insoluble |

Note: These values are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

The interpretation of this data would confirm the initial predictions based on the molecular structure and Hansen Solubility Parameters. The compound exhibits high solubility in polar aprotic and polar protic solvents and poor solubility in nonpolar solvents.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its successful development and application. This guide has provided a comprehensive framework for understanding, predicting, and experimentally determining its solubility. By combining theoretical principles with robust, self-validating experimental protocols such as the shake-flask method and nephelometry, researchers can obtain accurate and reliable solubility data. This information is indispensable for guiding solvent selection for synthesis, purification, formulation, and biological screening, ultimately accelerating the drug development process.

References

- PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. National Center for Biotechnology Information.

- PubChem. (n.d.). 2-Methylpyrimidin-4-amine. National Center for Biotechnology Information.

- PubChem. (n.d.). 2-Chloro-6-methylpyrimidin-4-amine. National Center for Biotechnology Information.

-

Hansen, C. M. (n.d.). HSP for Beginners. Hansen Solubility. Retrieved from [Link]

-

Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

- Lo Piparo, E., et al. (n.d.). Solubility Determination of Chemicals by Nephelometry. JRC Publications Repository.

- LibreTexts. (2023). Solubility of Organic Compounds.

- University of Babylon. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Abbott, S. (n.d.). HSP Basics. Practical Solubility Science. Retrieved from [Link]

-

BMG LABTECH. (n.d.). What is Nephelometry: Meaning & Examples. Retrieved from [Link]

- PubChem. (n.d.). 6-Methylpyrimidin-4-amine. National Center for Biotechnology Information.

- Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.

- Anand, O., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- University of Missouri–St. Louis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay.

- Enamine. (n.d.). Solubility Assay by Laser Nephelometry.

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

- Emerald Cloud Lab. (2025, September 4). ExperimentNephelometry Documentation.

- Park, K. (n.d.). Hansen Solubility Parameters 2000.pdf.

- ResearchGate. (2025, August 5). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound.

- Austin Peay State University. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- ResearchGate. (n.d.). HANSEN SOLUBILITY PARAMETERS: A User's Handbook, Second Edition.

- TCI Chemicals. (n.d.). N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.

- BLDpharm. (n.d.). 4-(Furan-2-yl)-6-methylpyrimidin-2-amine.

Sources

- 1. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 2. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 3. researchgate.net [researchgate.net]

- 4. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 5. kinampark.com [kinampark.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. bioassaysys.com [bioassaysys.com]

- 8. enamine.net [enamine.net]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 11. bmglabtech.com [bmglabtech.com]

- 12. enamine.net [enamine.net]

- 13. emeraldcloudlab.com [emeraldcloudlab.com]

An In-depth Technical Guide to the Theoretical Properties of 2-(Furan-2-yl)-6-methylpyrimidin-4-amine

Abstract

This technical guide provides a comprehensive theoretical analysis of the physicochemical and pharmacological properties of the novel compound 2-(Furan-2-yl)-6-methylpyrimidin-4-amine. While specific experimental data for this molecule is not yet available in published literature, this paper leverages established principles of medicinal chemistry and extensive data from structurally related furan and aminopyrimidine analogs to construct a robust predictive profile. The guide outlines a plausible synthetic route, details methods for structural characterization, and explores potential biological activities and mechanisms of action. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this and similar heterocyclic compounds.

Introduction: The Rationale for Furan-Substituted Aminopyrimidines

The convergence of furan and aminopyrimidine scaffolds in a single molecule, as seen in this compound, presents a compelling case for investigation in drug discovery. The aminopyrimidine core is a well-established pharmacophore found in numerous approved drugs, valued for its ability to participate in hydrogen bonding and other key interactions with biological targets.[1][2] The furan ring, a five-membered aromatic heterocycle, is also a frequent component of bioactive molecules, often serving as a bioisostere for phenyl rings but with modified electronic and steric properties that can enhance metabolic stability and receptor binding.[3][4] Furan derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[5][6][7]

The specific arrangement in this compound, with the furan at the 2-position, a methyl group at the 6-position, and an amine at the 4-position of the pyrimidine ring, suggests a molecule with a unique electronic and spatial profile. This guide will deconstruct the theoretical contributions of these structural features to predict the compound's overall properties.

Predicted Physicochemical and Pharmacokinetic Properties

The likely physicochemical properties of this compound have been estimated based on the analysis of its constituent parts and comparison with known analogs. These properties are critical for predicting its behavior in biological systems.

| Property | Predicted Value/Characteristic | Rationale and Comparative Analysis |

| Molecular Weight | ~189.2 g/mol | Calculated based on the chemical formula C10H9N3O. This is well within the range for good oral bioavailability according to Lipinski's Rule of Five.[8] |

| LogP (Lipophilicity) | 1.5 - 2.5 | The furan and methyl groups contribute to lipophilicity, while the aminopyrimidine core provides some polarity. This moderate LogP suggests a balance between aqueous solubility and membrane permeability. For comparison, the parent 2-aminopyrimidine has a LogP of -0.2.[9] |

| Topological Polar Surface Area (TPSA) | ~70-80 Ų | The primary amine and the nitrogen atoms of the pyrimidine ring are the main contributors to the TPSA. This value is in a favorable range for good cell permeability and oral absorption. |

| Hydrogen Bond Donors/Acceptors | Donors: 1 (from the amine) Acceptors: 3 (2 from pyrimidine nitrogens, 1 from furan oxygen) | These features are crucial for target binding and solubility. The aminopyrimidine moiety is a key contributor to these interactions.[10] |

| pKa (Acid Dissociation Constant) | Basic pKa: ~4.0-5.0 | The pyrimidine ring nitrogens are weakly basic. The amine at the 4-position will also contribute to the basicity. This will influence the ionization state of the molecule at physiological pH. |

| Aqueous Solubility | Moderately Soluble | The ability to form hydrogen bonds with water suggests some aqueous solubility, which will be pH-dependent due to the basic nature of the molecule.[10] |

Proposed Synthesis and Characterization

A plausible synthetic route to this compound can be devised based on established methods for the synthesis of 2-substituted-4-aminopyrimidines.[11][12]

Synthetic Pathway

The proposed synthesis involves a condensation reaction between a guanidine salt and a β-dicarbonyl compound or its equivalent, a common strategy for pyrimidine ring formation.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis

-

Preparation of Furan-2-carboxamidine: This intermediate can be prepared from furan-2-carbonitrile via the Pinner reaction or by other established methods.

-

Cyclocondensation:

-

To a solution of sodium ethoxide in absolute ethanol, add equimolar amounts of furan-2-carboxamidine and acetylacetone.

-

Reflux the reaction mixture for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.[13]

-

Characterization Workflow

The identity and purity of the synthesized compound would be confirmed using a standard battery of analytical techniques.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological activity of furan derivatives [wisdomlib.org]

- 6. ijabbr.com [ijabbr.com]

- 7. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Aminopyrimidine | C4H5N3 | CID 7978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. US8252927B2 - Synthesis of substituted 4-amino-pyrimidines - Google Patents [patents.google.com]

- 12. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]

- 13. researchgate.net [researchgate.net]

The Pharmacological Potential of 2-(Furan-2-yl)-6-methylpyrimidin-4-amine: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides an in-depth exploration of the potential pharmacological relevance of the novel heterocyclic compound, 2-(Furan-2-yl)-6-methylpyrimidin-4-amine. While direct studies on this specific molecule are not yet prevalent in published literature, a comprehensive analysis of its constituent pharmacophores—the furan and pyrimidine moieties—along with data from structurally analogous compounds, suggests significant therapeutic potential. This document will elucidate a scientific rationale for its investigation, propose a robust synthetic pathway, and outline detailed experimental protocols for its biological evaluation. The primary focus will be on its prospective application as an anticancer agent, specifically as a VEGFR-2 inhibitor, and as a novel antimicrobial agent. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new chemical entities in oncology and infectious diseases.

Introduction: The Rationale for Investigation

In the landscape of modern medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of rational drug design. The molecule this compound is a prime example of such a design, integrating two pharmacologically significant moieties: a furan ring and a 2-aminopyrimidine core.

The furan ring is a five-membered aromatic heterocycle that is a structural component in numerous pharmacologically active compounds.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][2] The furan nucleus can act as a bioisostere for phenyl rings, offering modified electronic and steric properties that can enhance drug-receptor interactions and improve metabolic stability.[1]

The pyrimidine scaffold is another critical component, being a fundamental building block of nucleic acids.[3] Pyrimidine derivatives are integral to a multitude of approved drugs and are known to possess diverse therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3] The 2-aminopyrimidine motif, in particular, is a common feature in kinase inhibitors.

The strategic fusion of these two pharmacophores in this compound presents a compelling case for its investigation as a novel therapeutic agent. The potential for synergistic or unique pharmacological activities arising from this combination warrants a thorough exploration.

Potential Pharmacological Relevance: A Focus on Oncology and Infectious Diseases

Based on the known biological activities of structurally related compounds, two primary areas of pharmacological relevance are proposed for this compound: oncology, with a focus on VEGFR-2 inhibition, and infectious diseases, as an antimicrobial agent.

Anticancer Potential: A Putative VEGFR-2 Inhibitor

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation, which is critical for tumor growth and metastasis.[4] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.[5] Several classes of pyrimidine derivatives, particularly furo[2,3-d]pyrimidines, have demonstrated potent VEGFR-2 inhibitory activity.[4][6]

The structural similarity of this compound to known furo[2,3-d]pyrimidine-based VEGFR-2 inhibitors suggests that it may also bind to the ATP-binding site of the VEGFR-2 kinase domain. The furan ring can potentially form key interactions within the hydrophobic pocket of the active site, while the 2-aminopyrimidine core can establish hydrogen bonds with the hinge region, a characteristic interaction for many kinase inhibitors.

Table 1: VEGFR-2 Inhibitory Activity of Structurally Related Furo[2,3-d]pyrimidine Derivatives

| Compound Reference | Structure | VEGFR-2 IC50 (nM) |

| Sorafenib (Reference) | N/A | 41.1[6] |

| Furo[2,3-d]pyrimidine Derivative 4c | Fused furan and pyrimidine rings with substitutions | 57.1[6] |

| Furo[2,3-d]pyrimidine Derivative 7b | Fused furan and pyrimidine rings with different substitutions | 42.5[6] |

| Thieno[2,3-d]pyrimidine Derivative 21e | Fused thiophene and pyrimidine rings with substitutions | 21[4] |

Proposed Signaling Pathway

The proposed mechanism of action involves the inhibition of VEGFR-2 signaling, which would lead to a reduction in tumor angiogenesis and subsequent tumor growth.

Caption: Proposed inhibition of the VEGFR-2 signaling pathway.

Antimicrobial Potential

The furan and pyrimidine moieties are independently associated with antimicrobial activity.[2] Nitrofurantoin, a furan-containing drug, is a well-established antibiotic.[2] Similarly, numerous pyrimidine derivatives have been reported to possess antibacterial and antifungal properties. The combination of these two pharmacophores in this compound may lead to a novel antimicrobial agent with a unique mechanism of action or a broader spectrum of activity.

Studies on furan-based pyrimidine-thiazolidinones have shown promising activity against various bacterial and fungal strains. For instance, certain derivatives have demonstrated efficacy against E. coli and A. niger.

Table 2: Antimicrobial Activity of a Structurally Related Furan-Pyrimidine Derivative

| Compound Reference | Target Organism | Minimum Inhibitory Concentration (MIC) |

| Furan-based pyrimidine-thiazolidinone 8k | E. coli | 12.5 µg/mL |

| Furan-based pyrimidine-thiazolidinone 8d | A. niger | 100 µg/mL |

| Furan-based pyrimidine-thiazolidinone 8e | A. niger | 100 µg/mL |

Proposed Synthesis and Experimental Protocols

Synthetic Chemistry

A plausible and efficient synthesis of this compound can be envisioned through a multi-step process, leveraging established heterocyclic chemistry reactions.

Caption: Proposed synthetic workflow for the target compound.

Step 1: Synthesis of 2-(Furan-2-yl)-6-methylpyrimidin-4-ol

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol), add equimolar amounts of furan-2-carboxamidine hydrochloride and ethyl acetoacetate.

-

Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

-